molecular formula C8H7NOS B13976748 4-Methoxythieno[3,2-c]pyridine

4-Methoxythieno[3,2-c]pyridine

Cat. No.: B13976748
M. Wt: 165.21 g/mol
InChI Key: BIGCZPHPWXTPFL-UHFFFAOYSA-N
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Description

4-Methoxythieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a thieno and pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a methoxy group at the fourth position of the thieno ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxythieno[3,2-c]pyridine typically involves the cyclization of suitable precursors. One common method includes the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired thienopyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxythieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thieno ring to a dihydrothieno derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy group or the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothieno derivatives.

    Substitution: Various substituted thienopyridine derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxythieno[3,2-c]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxythieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis . The compound may also interact with microbial enzymes, leading to the inhibition of microbial growth.

Comparison with Similar Compounds

Uniqueness: 4-Methoxythieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and facilitates various chemical transformations, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

4-methoxythieno[3,2-c]pyridine

InChI

InChI=1S/C8H7NOS/c1-10-8-6-3-5-11-7(6)2-4-9-8/h2-5H,1H3

InChI Key

BIGCZPHPWXTPFL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1C=CS2

Origin of Product

United States

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